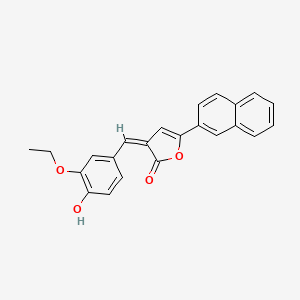![molecular formula C16H21N3O6 B5306603 N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5306603.png)
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. This compound has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, pain, and neurodegenerative diseases.
Wirkmechanismus
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate works by inhibiting the enzyme adenosine kinase, which is involved in the metabolism of the neurotransmitter adenosine. By inhibiting this enzyme, this compound increases the levels of adenosine in the brain, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase the release of the neurotransmitter dopamine in the brain, which may be related to its potential use in treating addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation is that it may have off-target effects on other enzymes or receptors, which could complicate its use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate. One area of interest is in its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on developing more selective inhibitors of adenosine kinase that do not have off-target effects. Finally, studies could investigate the long-term effects of this compound on neuronal function and behavior.
Synthesemethoden
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate can be synthesized using a multi-step process involving the reaction of 2-pyridinecarboxylic acid with morpholine, followed by acylation and cyclization reactions. The final product is obtained as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate has been the subject of numerous scientific studies investigating its potential therapeutic applications. One study found that this compound was effective in reducing seizures in animal models of epilepsy, suggesting that it may be a useful treatment for this condition.
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;N-(2-morpholin-4-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.C4H4O4/c16-12(11-3-1-2-4-13-11)14-5-6-15-7-9-17-10-8-15;5-3(6)1-2-4(7)8/h1-4H,5-10H2,(H,14,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRZIDGQWKVUFH-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5306525.png)

![8-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306539.png)
![3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B5306542.png)
![ethyl {2-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5306554.png)
![N,N,2-trimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5306568.png)
![(3-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5306587.png)
![2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5306595.png)
![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5306596.png)


![1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5306608.png)
![ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5306612.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B5306619.png)